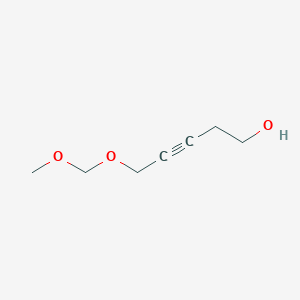![molecular formula C17H14O2 B14336846 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- CAS No. 110117-34-5](/img/structure/B14336846.png)
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 3-methoxybenzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A simpler analog without the methoxyphenyl group.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure.
Indane: A bicyclic hydrocarbon that serves as a precursor to various indanone derivatives.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
110117-34-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O2/c1-19-15-7-4-5-12(10-15)9-14-11-13-6-2-3-8-16(13)17(14)18/h2-10H,11H2,1H3 |
InChI Key |
JBFBIBIFVKXKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
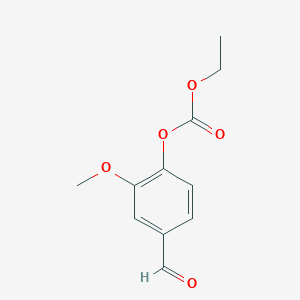
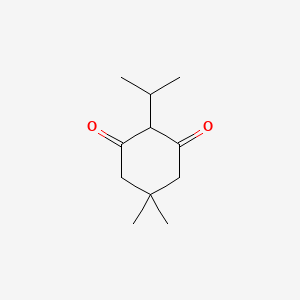
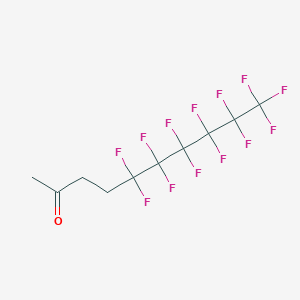
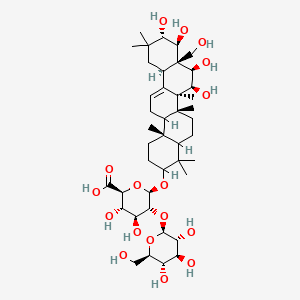
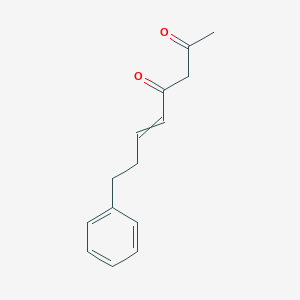
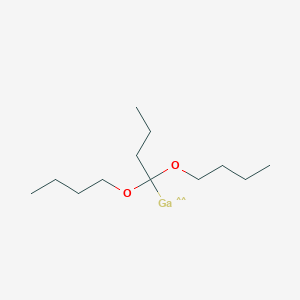
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
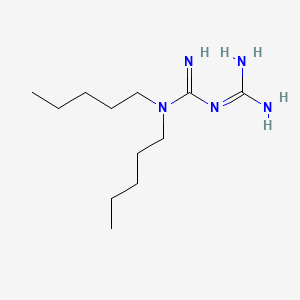
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
